molecular formula C36H38F4N4O2S B1669826 Darapladib CAS No. 356057-34-6

Darapladib

カタログ番号 B1669826
CAS番号: 356057-34-6
分子量: 666.8 g/mol
InChIキー: WDPFJWLDPVQCAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darapladib is an investigational drug that is not yet fully annotated . It is a small molecule that has been investigated for use in the treatment of atherosclerosis . Darapladib is an orally active, selective, and reversible Lp-PLA2 inhibitor . It was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK) .


Molecular Structure Analysis

Darapladib belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The molecular weight of Darapladib is 666.78, and its chemical formula is C36H38F4N4O2S .


Physical And Chemical Properties Analysis

Darapladib has a molecular weight of 666.77 and a CAS number of 356057-34-6 . It is recommended to be stored at -20°C to -80°C in solvent .

科学的研究の応用

Atherosclerosis Treatment

Darapladib has been investigated for use in the treatment of atherosclerosis. It is designed to target and inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the inflammatory processes that lead to the development of atherosclerotic plaques .

Coronary Heart Disease and Stroke

A meta-analysis involving over 79,036 individuals found a positive correlation between Lp-PLA2 levels and the risk of coronary heart disease and stroke. Darapladib, as an oral reversible inhibitor of Lp-PLA2, has been shown to reduce these levels and potentially decrease the risk associated with these conditions .

Diabetic Macular Edema (DME)

Inhibition of Lp-PLA2 by Darapladib has been linked to reduced blood-brain and blood-retinal barrier permeability in preclinical models. A Phase IIa study indicated that Darapladib could reduce edema and improve vision in subjects with DME .

Lipidomic Impact

Darapladib treatment has been associated with changes in lipid composition. Lipidomic analyses suggest that treatment with Darapladib or deletion of the PLA2G7 gene enriches phosphatidylethanolamine species while reducing lysophosphatidylethanolamine levels, which could have implications for various lipid-related disorders .

作用機序

Target of Action

Darapladib primarily targets the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes . It is located in the membrane and cytoplasm and plays a key role in controlling intracellular phospholipid metabolism .

Mode of Action

Darapladib acts as a selective inhibitor of Lp-PLA2 . By inhibiting Lp-PLA2, darapladib can control the breakdown of oxidized low-density lipoprotein C (LDL-C), reducing the production of pro-inflammatory and pro-apoptotic products such as lysophosphatidylcholine species and oxidized nonesterified fatty acids .

Biochemical Pathways

The inhibition of Lp-PLA2 by darapladib affects the phospholipid metabolism within cells . This results in a general enrichment of phosphatidylethanolamine species and a reduction in lysophosphatidylethanolamine species . These changes in lipid composition can influence various cellular processes, including the susceptibility of cells to ferroptosis, a form of programmed cell death .

Pharmacokinetics

The pharmacokinetics of darapladib exhibit time-dependency . Systemic exposure (AUC (0-T), Cmax) of darapladib was found to be higher after multiple-dosing compared to single-dose administration . The steady-state of darapladib is reached by Day 14 of once-daily dosing . Darapladib’s metabolite, SB-553253, has lower systemic exposure than darapladib itself .

Result of Action

The inhibition of Lp-PLA2 by darapladib leads to a reduction in the production of pro-inflammatory and pro-apoptotic products . This can result in a decrease in inflammation and an increase in the stability of atherosclerotic plaques . Additionally, darapladib has been shown to sensitize cancer cells to ferroptosis by remodeling lipid metabolism .

Action Environment

The action of darapladib can be influenced by the presence or absence of certain environmental factors. For instance, darapladib has been shown to enhance ferroptosis under lipoprotein-deficient or serum-free conditions . This suggests that the efficacy of darapladib can be influenced by the lipid content of the environment.

Safety and Hazards

Darapladib should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

将来の方向性

Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for Darapladib .

特性

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189073
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Darapladib

CAS RN

356057-34-6
Record name Darapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356057-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06311
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darapladib
Reactant of Route 2
Reactant of Route 2
Darapladib
Reactant of Route 3
Reactant of Route 3
Darapladib
Reactant of Route 4
Reactant of Route 4
Darapladib
Reactant of Route 5
Reactant of Route 5
Darapladib
Reactant of Route 6
Reactant of Route 6
Darapladib

Q & A

Q1: What is the primary target of Darapladib?

A1: Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of Lp-PLA2 affect atherosclerosis?

A2: Lp-PLA2 is found in atherosclerotic plaques and is involved in the breakdown of oxidized phospholipids, producing pro-inflammatory molecules like lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFA). [, , , , , , , , , ] By inhibiting Lp-PLA2, Darapladib aims to reduce these pro-inflammatory mediators, potentially halting the progression of atherosclerosis and promoting plaque stability. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of Darapladib?

A3: While this specific information isn't provided in the provided research abstracts, the molecular formula and weight are essential for complete structural characterization. You can find this information in the drug's official documentation or chemical databases.

Q4: Is there any spectroscopic data available for Darapladib?

A4: The provided research abstracts do not delve into detailed spectroscopic data such as NMR or IR spectra for Darapladib. This information is crucial for confirming its structure and purity and is likely available in pharmaceutical research literature or databases.

Q5: Are there any specific formulation strategies employed to improve Darapladib's stability, solubility, or bioavailability?

A5: While the research highlights Darapladib's favorable pharmacokinetic profile, the abstracts don't elaborate on specific formulation strategies. Formulation optimization is critical for drug delivery and could involve techniques like using specific excipients, particle size reduction, or complexation to enhance the drug's properties.

Q6: How is Darapladib absorbed, distributed, metabolized, and excreted (ADME)?

A8: Research indicates that Darapladib is primarily metabolized by hydroxylation and N-deethylation, with a significant portion of the drug and its metabolites eliminated through feces. [] This suggests a role of hepatic metabolism and biliary excretion in its disposition.

Q7: Does Darapladib exhibit time-dependent pharmacokinetics?

A9: Yes, studies show that Darapladib displays time-dependent pharmacokinetics, with reduced systemic exposure upon repeated dosing. [, ] This could be due to enhanced clearance or reduced absorption with continuous administration.

Q8: What in vitro and in vivo models have been used to study Darapladib's efficacy?

A11: Darapladib's efficacy has been investigated using various models, including cell cultures, animal models (rats, mice, and pigs), and human clinical trials. [, , , , , , , , , , , , , , , ] These studies employed a range of techniques to assess its impact on plaque progression, inflammation, and cardiovascular events.

Q9: Has Darapladib demonstrated efficacy in reducing cardiovascular events in clinical trials?

A12: While initial preclinical studies and a phase II trial showed promising results in terms of halting necrotic core progression [], two large phase III trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome. [, , , ]

Q10: Are there any known resistance mechanisms to Darapladib?

A10: The provided research abstracts do not discuss specific resistance mechanisms to Darapladib. Investigating potential resistance development is crucial for any drug, especially in chronic conditions like atherosclerosis.

Q11: What are the future directions for Darapladib research?

A16: Given the discordance between Darapladib's clear pharmacodynamic effects on Lp-PLA2 activity and the lack of significant clinical benefits in large trials, further research is needed to clarify the role of Lp-PLA2 in atherosclerosis. [, , ] Investigating potential alternative mechanisms of action, identifying subgroups of patients who might benefit from Darapladib, and exploring combination therapies are crucial avenues for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。